Ezurpimtrostat hydrochloride, also known as GNS561, is an investigational compound primarily being studied for its potential therapeutic effects in hepatocellular carcinoma, a type of liver cancer. It has recently received orphan drug designation from the U.S. Food and Drug Administration, indicating its potential to address unmet medical needs in this area. The compound functions as an autophagy inhibitor, which may enhance the efficacy of cancer treatments by modulating cellular processes related to tumor growth and survival.
Ezurpimtrostat hydrochloride is classified under investigational drugs and is not yet approved for general use. It falls under the category of autophagy inhibitors, which are compounds that interfere with the autophagic process—an essential cellular mechanism for degrading and recycling cellular components. The compound's chemical identifiers include a molecular formula of C25H31ClN4 and a molecular weight of approximately 422.993 g/mol .
The synthesis of ezurpimtrostat hydrochloride involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for scale, focusing on reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Ezurpimtrostat hydrochloride has a complex molecular structure characterized by multiple rings and functional groups. Its structural formula can be represented as follows:
The compound is achiral, meaning it does not possess stereoisomers .
Ezurpimtrostat hydrochloride undergoes various chemical reactions during its synthesis and potential therapeutic applications:
The specific reaction conditions—such as temperature, solvent choice, and catalysts—are critical for optimizing yields during these processes.
Ezurpimtrostat functions primarily by inhibiting palmitoyl protein thioesterase-1, an enzyme involved in lipid metabolism and protein modification processes that are crucial for cancer cell survival and proliferation. By inhibiting this enzyme, ezurpimtrostat may induce autophagy-related cell death in cancer cells, thereby reducing tumor growth.
In preclinical studies, ezurpimtrostat has demonstrated significant anti-tumor activity in models of hepatocellular carcinoma when used alone or in combination with immune checkpoint inhibitors .
The physical properties influence both the formulation strategies for drug delivery and the pharmacokinetics of the compound .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3